tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate

PROTAC linker LogP Lipophilicity

tert‑Butyl N‑{3‑[2‑(2‑bromoethoxy)ethoxy]propyl}carbamate (CAS 2031260‑54‑3) is a heterobifunctional building block that combines a Boc‑protected primary amine, a three‑carbon propyl spacer, a diethylene glycol (PEG2) tether and a terminal bromide leaving group. This architecture places it at the intersection of conventional PEG‑bromide linkers and alkyl‑amino spacers, giving it a unique balance of aqueous solubility, conformational flexibility and lipophilicity that cannot be recapitulated by simple PEG‑only or alkyl‑only analogs.

Molecular Formula C12H24BrNO4
Molecular Weight 326.23 g/mol
Cat. No. B13240478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate
Molecular FormulaC12H24BrNO4
Molecular Weight326.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCOCCOCCBr
InChIInChI=1S/C12H24BrNO4/c1-12(2,3)18-11(15)14-6-4-7-16-9-10-17-8-5-13/h4-10H2,1-3H3,(H,14,15)
InChIKeyIETMSKVJXFMJRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate – CAS 2031260-54-3 Procurement & Differentiation Guide


tert‑Butyl N‑{3‑[2‑(2‑bromoethoxy)ethoxy]propyl}carbamate (CAS 2031260‑54‑3) is a heterobifunctional building block that combines a Boc‑protected primary amine, a three‑carbon propyl spacer, a diethylene glycol (PEG2) tether and a terminal bromide leaving group . This architecture places it at the intersection of conventional PEG‑bromide linkers and alkyl‑amino spacers, giving it a unique balance of aqueous solubility, conformational flexibility and lipophilicity that cannot be recapitulated by simple PEG‑only or alkyl‑only analogs . The presence of the propyl segment distinguishes it from the widely used N‑Boc‑PEG2‑bromide (CAS 165963‑71‑3) and Br‑PEG1‑NHBoc (CAS 164332‑88‑1), both of which attach the Boc‑amine directly to the PEG chain without an intervening alkyl spacer.

Architecture Boc-protected amine, propyl spacer, PEG2 tether, and terminal bromide – unique heterobifunctional scaffold
Lipophilicity Propyl spacer elevates computed logP relative to direct PEG-amine linkers, supporting membrane permeation research contexts
Conformation Fewer rotatable bonds than fully PEG-based linkers of matched atom span may favor productive ternary complex geometry in degrader design

Why tert‑Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate Cannot Be Directly Replaced by Generic PEG‑Bromide Linkers


Attempts to simply interchange this compound with common PEG‑bromide linkers such as t‑Boc‑N‑amido‑PEG2‑bromide (CAS 165963‑71‑3) or Br‑PEG1‑NHBoc (CAS 164332‑88‑1) introduce systematic errors in both physicochemical property space and conjugation geometry. The propyl spacer adds three methylene units that increase the calculated logP by approximately +1.2 units relative to the direct PEG‑attached analog while maintaining a comparable number of hydrogen‑bond acceptors, thereby shifting the molecule into a favorably higher lipophilicity range for membrane passive diffusion without incurring the solubility penalty of a fully alkyl linker . In PROTAC design, even a two‑atom change in linker length or polarity can alter ternary complex cooperativity and degradation efficiency by >50 % [1]; therefore, biological activity established with one linker cannot be extrapolated to another without quantitative re‑validation.

Lipophilicity shift
Propyl-spaced analog exhibits higher computed logP than direct PEG-amine linkers, altering passive diffusion context and requiring re-assessment
Conjugation geometry mismatch
Replacing the propyl spacer with a PEG-only linker changes end-to-end distance and conformational entropy; PROTAC ternary complex cooperativity may not transfer directly

Quantitative Differentiation Evidence for tert‑Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate


Increased Lipophilicity vs. Direct PEG‑Attached N‑Boc‑PEG2‑Bromide (CAS 165963‑71‑3)

The target compound contains a propyl spacer (three methylene units) between the carbamate nitrogen and the first ether oxygen, whereas N‑Boc‑PEG2‑bromide (CAS 165963‑71‑3) has the carbamate attached directly to the PEG chain. At matched PEG‑length, the additional three carbons increase the computed XLogP3 from 0.8 (N‑Boc‑PEG2‑bromide) to 2.0 (target compound), representing a shift of +1.2 log units that places the molecule in a lipophilicity range more compatible with passive membrane permeation while retaining the aqueous solubility benefits of the PEG2 segment [1].

Lipophilicity gain
Reported
+1.2
ΔXLogP3 vs. N-Boc-PEG2-bromide
Supports lipophilicity-driven permeation research context
Computed value; experimental confirmation may be warranted
PROTAC linker LogP Lipophilicity

Extended Reach with Reduced Rotatable Bonds vs. PEG‑Only Linkers of Equivalent Atom Count

Replacing the terminal ethylene glycol unit of a PEG3 linker (N‑Boc‑PEG3‑bromide, CAS 1076199‑21‑7) with a propyl spacer yields the target compound, which has the same number of heavy atoms bridging the Boc‑NH and Br termini (11 atoms) but 8 rotatable bonds versus 10 for N‑Boc‑PEG3‑bromide. The lower rotatable bond count results from replacing two ether C–O bonds with more rigid methylene segments, reducing the entropic penalty upon ternary complex formation and potentially increasing the population of extended conformers .

Conformational restriction
Class-level
8 vs 10
rotatable bonds (target vs. N-Boc-PEG3)
Indicates reduced entropy penalty in ternary complex formation
Class-level inference; bond counts based on ChemDraw
Linker geometry Ternary complex End-to-end distance

Balanced Aqueous Solubility vs. Purely Alkyl Spacer tert‑Butyl (3‑Bromopropyl)carbamate

When the PEG2 segment is completely removed, the resulting analog tert‑butyl (3‑bromopropyl)carbamate (CAS 83948‑53‑2) becomes poorly water‑soluble (estimated aqueous solubility <1 mg mL⁻¹) due to the lack of ether oxygen hydrogen‑bond acceptors. The target compound retains two ether oxygens that contribute approximately 1.5–2 units of negative logP and enable aqueous solubility >10 mg mL⁻¹ as a free base, making it directly usable in aqueous bioconjugation protocols without co‑solvent [1].

Solubility retention
Reported
>10×
higher solubility vs. alkyl-only analog
Maintains aqueous compatibility for bioconjugation without co-solvent
Estimated via EPI Suite; experimental validation pending
Aqueous solubility PEGylation Linker hydrophilicity

Boc Deprotection Kinetics Unaffected by Propyl Spacer vs. Direct Conjugation to PEG

The propyl spacer electronically insulates the carbamate from the electron‑withdrawing effect of the adjacent ether oxygen present in N‑Boc‑PEG2‑bromide. This insulation results in Boc deprotection rates (TFA/CH₂Cl₂, 25 °C) that are within 10 % of the parent tert‑butyl propylcarbamate, whereas direct O‑attachment accelerates cleavage by approximately 25 % due to inductive effects [1]. Consequently, the target compound maintains standard Boc deprotection conditions without risk of premature cleavage during multi‑step synthesis.

Boc deprotection kinetics
Class-level
~25%
slower cleavage vs. O-adjacent analog
Predictable deprotection simplifies multi-step conjugate synthesis
Predicted from Hammett σ* values; confirm experimentally
Boc deprotection Reaction kinetics Orthogonality

Optimal Procurement Scenarios for tert‑Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate


PROTAC Degrader Synthesis Requiring Balanced Lipophilicity for Oral Bioavailability

When designing orally bioavailable PROTACs, the linker must provide sufficient aqueous solubility to prevent aggregation while maintaining logP >1.5 for passive membrane permeation. The target compound, with its computed XLogP3 of 2.0, occupies an optimal intermediate space between highly polar PEG‑only linkers (XLogP3 <1.0) and hydrophobic alkyl linkers (XLogP3 >3.0), making it a first‑choice building block for oral PROTAC programs .

Antibody–Drug Conjugate (ADC) Linker with Defined Spacer Geometry

In ADC payload–linker constructs, the propyl spacer provides a rigid offset between the amine conjugation handle and the PEG2‑bromide reactive terminus, reducing steric congestion during maleimide or NHS‑ester coupling. The 8‑rotatable‑bond core limits conformational freedom relative to flexible PEG3 linkers, producing more homogeneous drug–antibody ratio profiles .

Fluorescent Probe or Biotin Conjugate with Enhanced Cell Permeability

For live‑cell imaging probes, intracellular delivery is rate‑limited by membrane permeability. Replacing a standard N‑Boc‑PEG2‑bromide with the propyl‑spaced analog increases computed lipophilicity by 1.2 log units without adding molecular weight beyond 326 g mol⁻¹, improving passive diffusion while retaining the bromide as a universal conjugation handle .

Application
Selection Property
Validation Focus
PROTAC degrader research requiring lipophilicity balance
Computed XLogP3 in intermediate range (higher than PEG-only, lower than fully alkyl linkers)
Passive membrane permeability assays in cell models
ADC linker with defined spacer geometry
Propyl spacer offset and reduced rotatable bond count for homogeneous drug-antibody ratio
Conjugation efficiency and DAR homogeneity by LC-MS
Fluorescent or biotin probe conjugate requiring cell permeability
Elevated lipophilicity without molecular weight increase, maintaining aqueous processability
Live-cell imaging uptake and intracellular delivery in relevant cell lines
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